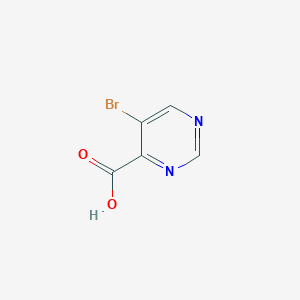

Ácido 5-bromopirimidina-4-carboxílico

Descripción general

Descripción

5-Bromopyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C5H3BrN2O2 and its molecular weight is 202.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromopyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromopyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis orgánica

Ácido 5-bromopirimidina-4-carboxílico: es un intermedio valioso en la síntesis orgánica. Su átomo de bromo y su grupo ácido carboxílico lo convierten en un reactivo versátil para construir moléculas complejas. Puede experimentar diversas reacciones químicas, incluidas la sustitución, el acoplamiento y como bloque de construcción para compuestos heterocíclicos .

Nanotecnología

En nanotecnología, los ácidos carboxílicos como el ácido 5-bromopirimidina-4-carboxílico pueden modificar la superficie de las nanopartículas. Esta modificación puede mejorar la dispersión e incorporación de nanopartículas en otros materiales, lo cual es crucial para crear nanocompuestos con propiedades mejoradas .

Ciencia de polímeros

Los ácidos carboxílicos se utilizan en la ciencia de polímeros como monómeros, aditivos o catalizadores. El ácido 5-bromopirimidina-4-carboxílico podría estar potencialmente involucrado en la síntesis de polímeros o como un grupo funcional que permite una mayor modificación de los materiales poliméricos .

Industria farmacéutica

Como intermedio en la síntesis farmacéutica, el ácido 5-bromopirimidina-4-carboxílico puede contribuir a la creación de varios compuestos medicinales. Su estructura es propicia para formar la columna vertebral de muchas moléculas de fármacos, particularmente aquellas que contienen un anillo de pirimidina como parte de su porción activa .

Producción agroquímica

En la industria agroquímica, los intermedios como el ácido 5-bromopirimidina-4-carboxílico son esenciales para desarrollar nuevos pesticidas y herbicidas. Su reactividad puede conducir a la formación de compuestos que interactúan con los sistemas biológicos de formas específicas para proteger los cultivos .

Campo de los colorantes

La industria de los colorantes a menudo requiere moléculas orgánicas complejas, y el ácido 5-bromopirimidina-4-carboxílico puede servir como precursor para la síntesis de colorantes. Su estructura molecular permite la introducción de varios sustituyentes, lo que puede alterar las propiedades de color del colorante resultante .

Safety and Hazards

Mecanismo De Acción

Mode of Action

Bromopyrimidines are known to undergo rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . This suggests that the compound might interact with its targets through a similar mechanism.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Bromopyrimidine-4-carboxylic acid . For instance, its storage temperature is recommended to be at refrigerator levels .

Análisis Bioquímico

Biochemical Properties

5-Bromopyrimidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic displacement reactions under microwave irradiation . Additionally, it undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . These interactions suggest that 5-Bromopyrimidine-4-carboxylic acid can be a valuable intermediate in synthetic organic chemistry, particularly in the synthesis of heteroaryl derivatives.

Cellular Effects

The effects of 5-Bromopyrimidine-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with nucleophiles can lead to significant changes in cellular activities, potentially affecting the synthesis of nucleic acids and proteins . These effects highlight the compound’s potential as a tool for studying cellular mechanisms and developing therapeutic agents.

Molecular Mechanism

At the molecular level, 5-Bromopyrimidine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, the compound’s ability to undergo nucleophilic displacement and metallation reactions suggests that it can form stable complexes with various biomolecules, thereby influencing their activity . These mechanisms provide insights into how 5-Bromopyrimidine-4-carboxylic acid can be utilized in biochemical research and drug development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromopyrimidine-4-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromopyrimidine-4-carboxylic acid is relatively stable under standard storage conditions, but its reactivity can vary depending on the experimental setup . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of 5-Bromopyrimidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies have indicated that high doses of similar compounds can cause respiratory and skin irritation . Therefore, it is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

5-Bromopyrimidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in nucleophilic displacement and metallation reactions suggests that it can participate in the synthesis and degradation of nucleotides and other essential biomolecules . Understanding these pathways is crucial for elucidating the compound’s biochemical functions and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 5-Bromopyrimidine-4-carboxylic acid is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can significantly impact its activity and function . These transport mechanisms are vital for understanding how 5-Bromopyrimidine-4-carboxylic acid exerts its effects in different biological contexts.

Subcellular Localization

The subcellular localization of 5-Bromopyrimidine-4-carboxylic acid is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with nucleophiles and metallation reactions could localize it to the nucleus or other organelles involved in nucleic acid synthesis . Understanding its subcellular distribution is essential for elucidating its precise biochemical roles.

Propiedades

IUPAC Name |

5-bromopyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZBITVSVYFOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612504 | |

| Record name | 5-Bromopyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64224-60-8 | |

| Record name | 5-Bromo-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64224-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromopyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-pyrimidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

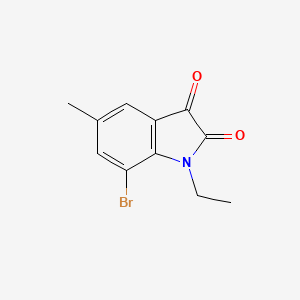

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the derivatives of 5-Bromopyrimidine-4-carboxylic acid synthesized in the research, and what is their significance?

A1: The research focuses on synthesizing various derivatives of 5-Bromopyrimidine-4-carboxylic acid, specifically 2-methylthio-5-bromopyrimidine-4-carboxylic acid thiosemicarbazides, 3-pyrimidyl-1,2,4-4H-triazoles, and 2-arylamino-1,3,4-thiadiazoles []. These types of heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Further research and characterization of these derivatives could potentially lead to the development of new drugs with improved pharmacological profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.